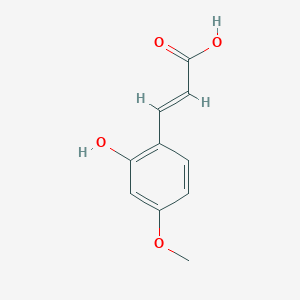

(E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNVEOZIOFMENG-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of E 3 2 Hydroxy 4 Methoxyphenyl Acrylic Acid

Identification and Distribution in Biological Matrices

The distribution of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid has been documented in select plant species. Its presence underscores the diverse array of secondary metabolites that plants are capable of producing.

This compound, also known as (E)-2-Hydroxy-4-methoxycinnamic acid, has been identified in tarragon (Artemisia dracunculus L.), a perennial herb belonging to the Asteraceae family. nih.gov Tarragon has a rich history of use in traditional medicine and as a culinary spice. frontiersin.orgscispace.com Phytochemical analyses of Artemisia dracunculus have revealed a complex mixture of compounds, including essential oils, flavonoids, coumarins, and various phenolic acids. frontiersin.orgacs.org Among the identified phenolic compounds in tarragon are chlorogenic acid, caffeic acid, and vanillic acid. frontiersin.org The identification of this compound adds to the comprehensive phenolic profile of this plant. nih.gov

While Artemisia dracunculus is a confirmed source, other plant species may also synthesize this compound, although documentation is less specific. The study of plant metabolomes continues to uncover the distribution of such specialized molecules across the plant kingdom.

Strategies for Extraction and Purification from Natural Sources

The isolation of this compound from plant matrices involves standard phytochemical techniques employed for the extraction and purification of hydroxycinnamic acids.

Extraction: The initial step typically involves the extraction of the compound from dried and powdered plant material. Common solvents used for the extraction of phenolic compounds from Artemisia dracunculus include methanol, ethanol (B145695), and aqueous mixtures of these alcohols. nih.govnih.govmdpi.com The choice of solvent is critical and can influence the yield and profile of the extracted compounds. researchgate.net For instance, methanolic extracts of tarragon have shown high concentrations of total polyphenols. nih.govresearchgate.net Alkaline extraction, often using sodium hydroxide (B78521) (NaOH), is another effective method for releasing hydroxycinnamic acids that are bound to the plant cell wall through ester linkages. mdpi.com

Purification: Following extraction, the crude extract undergoes purification to isolate the target compound. A common technique is the use of macroporous resins. For example, D101 macroporous resin has been successfully used for the purification of polyphenols from Artemisia dracunculus. mdpi.com Further purification is typically achieved through chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of phenolic compounds, including various hydroxycinnamic acids, from plant extracts. nih.govresearchgate.net Column chromatography using silica (B1680970) gel has also been employed for the separation of compounds from tarragon extracts. scispace.com

Below is an interactive data table summarizing extraction and purification strategies for phenolic compounds from plant sources, including those applicable to this compound.

| Technique | Description | Relevant Findings | References |

| Solvent Extraction | Use of solvents like methanol, ethanol, or water to dissolve and extract compounds from plant material. | Methanolic extracts of A. dracunculus showed the highest total polyphenol content. | nih.gov, researchgate.net |

| Alkaline Extraction | Treatment with a base (e.g., NaOH) to break ester bonds linking phenolic acids to cell wall polymers. | Effective for releasing esterified p-hydroxycinnamic acids from lignocellulosic biomass. | mdpi.com |

| Macroporous Resin Adsorption | A purification method where compounds are adsorbed onto a resin and then eluted with a suitable solvent. | D101 macroporous resin was effective for purifying polyphenols from A. dracunculus extracts. | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique used for separation, identification, and quantification of compounds. | Used to identify 23 different phenolic compounds in A. dracunculus extracts. | researchgate.net |

| Column Chromatography | A preparative separation technique using a stationary phase (e.g., silica gel) packed in a column. | Successfully used to isolate various compounds from tarragon. | scispace.com |

Proposed Biogenetic Mechanisms

The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.

Enzymatic Pathways Leading to Phenylpropanoid and Cinnamic Acid Derivatives

The phenylpropanoid pathway begins with the aromatic amino acid L-phenylalanine. The initial committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid . This is followed by a series of hydroxylation and methylation reactions to generate a diverse array of cinnamic acid derivatives.

A key intermediate is p-coumaric acid , which is formed by the hydroxylation of cinnamic acid at the 4-position, a reaction catalyzed by cinnamate 4-hydroxylase (C4H) . From p-coumaric acid, the pathway can branch out to produce other hydroxycinnamic acids.

For the synthesis of this compound, a crucial step is the hydroxylation of the phenyl ring at the 2-position. This is proposed to occur via the action of a cinnamate/coumarate 2-hydroxylase (C2H) on p-coumaric acid, leading to the formation of 2,4-dihydroxycinnamic acid (also known as umbellic acid). wikipedia.org

The final step in the proposed pathway is the methylation of the hydroxyl group at the 4-position of 2,4-dihydroxycinnamic acid. This reaction is catalyzed by an O-methyltransferase (OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group, yielding this compound. Caffeic acid O-methyltransferase (COMT) is a well-known enzyme in this class that catalyzes the methylation of caffeic acid to ferulic acid. nih.gov A similar OMT is likely responsible for the methylation step in the biosynthesis of the target compound.

Precursor Identification and Metabolic Transformations in Biological Systems

Based on the proposed enzymatic pathway, the primary precursors for this compound are L-phenylalanine and p-coumaric acid. The key metabolic transformations are:

Deamination: L-phenylalanine is converted to cinnamic acid.

4-Hydroxylation: Cinnamic acid is hydroxylated to form p-coumaric acid.

2-Hydroxylation: p-coumaric acid is further hydroxylated to yield 2,4-dihydroxycinnamic acid.

4-O-Methylation: The 4-hydroxyl group of 2,4-dihydroxycinnamic acid is methylated to produce the final compound.

The following table summarizes the proposed biosynthetic pathway.

| Step | Precursor | Enzyme | Product |

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| 2 | Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | Cinnamate/coumarate 2-hydroxylase (C2H) | 2,4-Dihydroxycinnamic acid |

| 4 | 2,4-Dihydroxycinnamic acid | O-methyltransferase (OMT) | This compound |

Synthetic Methodologies and Chemical Derivatization of E 3 2 Hydroxy 4 Methoxyphenyl Acrylic Acid

Synthetic Routes for (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid

The creation of α,β-unsaturated aromatic acids like this compound is a cornerstone of organic synthesis, with several reliable methods available to chemists.

Established Laboratory Synthesis Protocols and Reaction Conditions

Two primary condensation reactions are widely employed for the synthesis of this compound and its analogues: the Perkin reaction and the Knoevenagel-Doebner condensation.

Perkin Reaction: This reaction, developed by William Henry Perkin, synthesizes α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst. wikipedia.orgbyjus.comlongdom.org For the target compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) is heated with acetic anhydride and an alkali acetate (B1210297) (such as sodium acetate or potassium acetate). iitk.ac.inunacademy.com The alkali salt acts as the catalyst by deprotonating the acetic anhydride to form an enolate, which then attacks the aldehyde. Subsequent dehydration and hydrolysis yield the final acrylic acid product. byjus.comunacademy.com

Knoevenagel-Doebner Condensation: This method is a highly effective route for producing cinnamic acid derivatives. wikipedia.org It involves the reaction of an aromatic aldehyde, in this case, 2-hydroxy-4-methoxybenzaldehyde, with a compound containing an active methylene (B1212753) group, most commonly malonic acid. wikipedia.orgnih.gov The reaction is typically catalyzed by a weak base, often a mixture of pyridine (B92270) and a small amount of piperidine. nih.govrsc.org The condensation is followed by a decarboxylation step (loss of CO2), which occurs upon heating, to afford the α,β-unsaturated acid. wikipedia.org

| Reaction | Key Reagents | Catalyst/Base | Typical Conditions |

|---|---|---|---|

| Perkin Reaction | 2-Hydroxy-4-methoxybenzaldehyde, Acetic anhydride | Sodium acetate or Potassium acetate | Heating at elevated temperatures (e.g., 180°C) |

| Knoevenagel-Doebner Condensation | 2-Hydroxy-4-methoxybenzaldehyde, Malonic acid | Pyridine and Piperidine | Heating in a solvent like pyridine or toluene |

Stereoselective Synthesis of the (E)-Isomer

In both the Perkin and Knoevenagel-Doebner reactions, the formation of the (E)-isomer (trans) is strongly favored over the (Z)-isomer (cis). This stereoselectivity arises because the (E)-isomer is the thermodynamically more stable product. The transition state leading to the (E)-isomer minimizes steric hindrance between the bulky aromatic ring and the carboxylic acid group, making it lower in energy. longdom.org Under the equilibrium conditions often present during these reactions (especially with heating), the more stable (E)-product predominates.

Optimization of Synthetic Efficiency and Yield

Significant research has focused on improving the efficiency, yield, and environmental footprint of these classical reactions. For the Knoevenagel-Doebner condensation, modifications include replacing the traditional pyridine/piperidine catalyst system with more benign alternatives like aliphatic tertiary amines (e.g., triethylamine) or amino acids (e.g., proline). nih.govrsc.org The use of microwave irradiation has also been shown to dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. semanticscholar.org Solvent-free conditions or the use of greener solvents like water or ethanol (B145695) are also key areas of optimization, aiming to make the synthesis more sustainable. nih.govsemanticscholar.org Studies have investigated the optimal molar ratios of reactants and catalysts to maximize conversion and product purity. researchgate.net

Strategies for the Preparation of Structural Analogues and Derivatives

The carboxylic acid moiety of this compound is a prime target for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially altered physicochemical properties.

Esterification Reactions for Modifying the Carboxylic Acid Moiety

Esterification converts the carboxylic acid group into an ester. This is commonly achieved through several methods:

Fischer Esterification: Direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This is an equilibrium-driven reaction, often requiring the removal of water to drive it to completion.

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester with high yield.

These methods allow for the incorporation of a diverse range of alkyl or aryl groups, leading to derivatives such as methyl, ethyl, or butyl esters.

| Ester Derivative | Alcohol Reagent | Typical Reaction Method |

|---|---|---|

| Methyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate | Methanol (CH₃OH) | Fischer Esterification (acid-catalyzed) |

| Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate | Ethanol (C₂H₅OH) | Fischer Esterification (acid-catalyzed) |

| Butyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate | Butanol (C₄H₉OH) | Acyl chloride intermediate followed by reaction with butanol |

Amidation Reactions for Diverse Conjugates

Amidation involves forming an amide bond between the carboxylic acid and an amine. Direct reaction between a carboxylic acid and an amine is typically unfavorable and requires very high temperatures. Therefore, modern amidation strategies rely on the use of coupling reagents to activate the carboxylic acid. beilstein-journals.organalis.com.my

Commonly used coupling agents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. analis.com.myresearchgate.net The process involves mixing the carboxylic acid, amine, and coupling reagents in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. analis.com.mymdpi.com This methodology facilitates the synthesis of a wide variety of primary and secondary amides.

| Amide Derivative | Amine Reagent | Common Coupling Reagent System |

|---|---|---|

| (E)-N-Butyl-3-(2-hydroxy-4-methoxyphenyl)acrylamide | Butylamine | EDC/HOBt |

| (E)-3-(2-Hydroxy-4-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one | Piperidine | DCC |

| (E)-N-Benzyl-3-(2-hydroxy-4-methoxyphenyl)acrylamide | Benzylamine | EDC/HOBt |

Modifications and Functionalization of the Phenolic Ring

The phenolic ring of this compound offers multiple sites for chemical modification, primarily at the hydroxyl group and the electron-rich aromatic core. These modifications are crucial for creating derivatives with altered properties. General strategies applicable to hydroxycinnamic acids (HCAs) can be extrapolated to this specific molecule. nih.govnih.gov

Functionalization of the phenolic hydroxyl group is a common strategy. Esterification of the carboxyl group of phenolic acids with alcohols can enhance their hydrophobicity. nih.gov This approach, while targeting the acrylic acid moiety, highlights the principle of modifying functional groups to alter solubility and other characteristics.

The aromatic ring itself is susceptible to electrophilic substitution reactions. While specific examples for this compound are not extensively documented in readily available literature, general principles of aromatic chemistry suggest that reactions such as halogenation, nitration, and acylation could be employed. The positions of these substitutions would be directed by the existing hydroxyl and methoxy (B1213986) groups.

The synthesis of various HCA derivatives often involves standard organic reactions. The Perkin reaction and Knoevenagel condensation, starting from a corresponding benzaldehyde, are common methods for creating the cinnamic acid scaffold itself. nih.gov Further modifications can then be introduced to the phenolic ring. For instance, the Heck coupling reaction between an appropriate iodophenol and acrylic acid has been used to produce p-coumaric acid in high yield. nih.gov Such cross-coupling strategies could potentially be adapted for the synthesis of derivatives of this compound.

The following table summarizes potential modifications of the phenolic ring based on general reactions of hydroxycinnamic acids:

| Reaction Type | Reagents and Conditions (General) | Potential Product |

| Etherification | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | O-alkylated derivative |

| Esterification | Acyl chloride or anhydride, Base (e.g., Pyridine) | O-acylated derivative |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | Ring-halogenated derivative |

| Nitration | Nitrating mixture (HNO3/H2SO4) | Ring-nitrated derivative |

Synthesis of Hybrid Molecules Incorporating this compound Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to cinnamic acid derivatives to create novel compounds with potentially enhanced or synergistic biological activities. mdpi.comnih.gov

A notable example, although involving the closely related ferulic acid ((E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid), is the synthesis of a hybrid compound with esculetin (B1671247) (6,7-dihydroxycoumarin). mdpi.com The synthesis involved the esterification of protected ferulic acid with esculetin, followed by deprotection. mdpi.com This strategy demonstrates the feasibility of linking the acrylic acid moiety of a hydroxycinnamic acid to another biologically active molecule.

Another approach involves the creation of hybrids with other classes of natural products. For instance, chalcone-salicylate hybrids have been synthesized using a linker-based approach to minimize steric hindrance between the two moieties. mdpi.com This methodology could be adapted to connect the this compound scaffold to other molecules of interest.

Furthermore, cinnamic acid derivatives have been hybridized with 2-quinolone structures. mdpi.com The synthesis of these hybrids was achieved by reacting cinnamic acid derivatives with an amino-substituted quinolinone. mdpi.com This highlights the versatility of the cinnamic acid scaffold in forming amide linkages to create complex hybrid molecules.

The following table provides examples of hybrid molecules synthesized from related cinnamic acid scaffolds:

| Cinnamic Acid Scaffold | Partner Molecule | Linkage Type | Resulting Hybrid Molecule |

| Ferulic Acid | Esculetin | Ester | (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate mdpi.com |

| Cinnamic Acid | 2-Quinolinone | Amide | Cinnamic acid-2-quinolone hybrid mdpi.com |

| Chalcone (related structure) | Salicylic Acid | Ether (via linker) | Chalcone-salicylate hybrid mdpi.com |

Chemoenzymatic and Biocatalytic Approaches in the Synthesis of this compound and its Derivatives

Chemoenzymatic and biocatalytic methods offer sustainable and efficient alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole microbial cells to catalyze specific reactions, often with high selectivity and under mild conditions.

The biotechnological production of hydroxycinnamic acids, such as p-coumaric acid and ferulic acid, in engineered microbes like Escherichia coli and Saccharomyces cerevisiae has been explored. frontiersin.orgnih.gov These processes typically involve the introduction of biosynthetic pathways from plants into the microbial host. For instance, the conversion of tyrosine to p-coumaric acid is a key step in these engineered pathways. frontiersin.org While not specific to this compound, this demonstrates the potential for producing the core scaffold through fermentation-based processes.

Enzymes can also be used for the derivatization of HCAs. A two-step biomimetic enzymatic cascade has been developed for the synthesis of alkyl hydroxycinnamates. rsc.org This process involves the activation of the HCA with Coenzyme A (CoASH) in the presence of ATP, catalyzed by a 4-coumarate:CoA ligase, followed by the acylation of a fatty alcohol by a BAHD acyltransferase. rsc.org This enzymatic approach provides a sustainable route to ester derivatives of HCAs.

While direct enzymatic synthesis or modification of this compound is not prominently reported, the existing research on other HCAs provides a strong foundation for future exploration in this area. The use of hydroxylases, ligases, and acyltransferases could enable the development of novel biocatalytic routes to this compound and its derivatives.

The following table summarizes chemoenzymatic and biocatalytic approaches relevant to the synthesis of HCAs and their derivatives:

| Approach | Organism/Enzyme | Substrate(s) | Product(s) |

| Microbial Production | Engineered E. coli / S. cerevisiae | Glucose, Tyrosine | p-Coumaric Acid frontiersin.org |

| Enzymatic Esterification | 4-coumarate:CoA ligase, BAHD acyltransferase | p-Hydroxycinnamic acids, Fatty alcohols | Alkyl hydroxycinnamates rsc.org |

Advanced Spectroscopic and Chromatographic Characterization of E 3 2 Hydroxy 4 Methoxyphenyl Acrylic Acid

Elucidation of Molecular Structure through Spectroscopic Techniques

Spectroscopy is fundamental in confirming the identity of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique insights into the molecular structure.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The trans configuration of the acrylic acid side chain is confirmed by the large coupling constant (typically around 15.9 Hz) between the two vinylic protons. scielo.br The signals for the aromatic protons and the methoxy (B1213986) group provide definitive evidence for the substitution pattern on the phenyl ring. scielo.br

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of the carbonyl carbon, the vinylic carbons, and the aromatic carbons, including those bearing the hydroxyl and methoxy groups, are all consistent with the proposed structure. scielo.br

Detailed spectral data reported for the 2-hydroxy-4-methoxy-cinnamate moiety are presented below. scielo.br

Table 1: ¹H NMR Spectroscopic Data for the (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic Moiety

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-α (vinylic) | 6.29 | doublet | 15.9 |

| H-β (vinylic) | 7.61 | doublet | 15.9 |

| Aromatic-H | 6.91 | doublet | 8.1 |

| Aromatic-H | 7.03 | doublet | 1.7 |

| Aromatic-H | 7.07 | doublet of doublets | 8.1, 1.7 |

Table 2: ¹³C NMR Spectroscopic Data for the (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic Moiety

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C-α (vinylic) | 115.7 |

| C-β (vinylic) | 144.5 |

| C=O (carbonyl) | 167.3 |

| -OCH₃ | 55.9 |

| Aromatic-C | 146.7 |

HR-MS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For this compound, the molecular formula is C₁₀H₁₀O₄. HR-MS analysis provides an experimental mass that is compared to the theoretical exact mass, confirming the elemental composition with a high degree of confidence.

Table 3: Molecular Weight and Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₄ |

| Average Molecular Weight | 194.18 g/mol |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups.

The presence of a broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the phenolic O-H stretch. The carbonyl (C=O) stretching of the α,β-unsaturated carboxylic acid typically appears as a strong band around 1700-1680 cm⁻¹. spectroscopyonline.com The C=C stretching vibrations of the alkene and the aromatic ring are expected in the 1640-1500 cm⁻¹ region. Finally, the C-O stretching vibrations for the ether and phenol (B47542) groups would produce strong bands in the 1260-1000 cm⁻¹ range. spectroscopyonline.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The chromophore of this compound consists of the phenyl ring conjugated with the acrylic acid side chain. This extended π-system is expected to absorb strongly in the UV region. The specific wavelengths of maximum absorbance (λmax) are indicative of the electronic structure of the conjugated system. While specific λmax values for this isomer are not detailed in the searched literature, related phenolic acids exhibit characteristic absorption maxima that are influenced by the substitution pattern on the aromatic ring.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for its quantification in various matrices.

HPLC is the most widely used technique for the purity assessment and quantification of non-volatile compounds like this compound. The development of a robust HPLC method is critical for reliable analysis.

A typical method involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The mobile phase often consists of a mixture of water (acidified with formic acid or phosphoric acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. Separation is achieved by gradient elution, where the proportion of the organic solvent is increased over time.

Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. Method validation would be carried out according to established guidelines to ensure linearity, accuracy, precision, and sensitivity. Studies have shown that HPLC-UV and HPLC-Mass Spectrometry (MS) are effective for the analysis of plant extracts containing this compound, confirming the suitability of the technique. uok.edu.inresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by gas chromatography is inherently challenging due to the molecule's polarity and low volatility, stemming from the presence of carboxylic acid and phenolic hydroxyl functional groups. These groups can lead to poor chromatographic peak shape and thermal degradation in the GC injector. To overcome these limitations, chemical derivatization is an essential prerequisite for successful GC-MS analysis. nih.govresearchgate.net This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. mdpi.com

The most common derivatization strategy for phenolic acids is silylation, where an active hydrogen in the -OH and -COOH groups is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. nih.govnih.govbohrium.com The resulting TMS-derivatives exhibit significantly increased volatility, allowing for their separation on a standard non-polar GC column (e.g., a 5% phenyl-methylpolysiloxane phase) and subsequent detection by mass spectrometry.

The mass spectrometer fragments the derivatized molecule in a reproducible pattern, yielding a characteristic mass spectrum that serves as a chemical fingerprint for identification. Analysis of the mass spectrum allows for confirmation of the molecular weight of the derivative and provides structural information based on the observed fragment ions.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Phenolic Acids

| Reagent Class | Example Reagent | Target Functional Groups | Key Advantages |

| Silylation | BSTFA + 1% TMCS | -OH, -COOH, -NH2, -SH | Forms volatile and thermally stable TMS derivatives; clean reaction byproducts. bohrium.com |

| Silylation | MSTFA | -OH, -COOH | Produces stable TMS derivatives; byproducts are highly volatile. nih.gov |

| Acylation | Trifluoroacetic Anhydride (B1165640) (TFAA) | -OH, -NH2 | Creates highly volatile fluoroacyl derivatives, enhancing detectability. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the direct analysis of this compound in complex matrices, such as plant extracts or biological fluids, without the need for derivatization. researchgate.netmdpi.com This methodology offers excellent selectivity and quantitative accuracy, making it ideal for metabolomic studies and pharmacokinetic analysis. nih.govnih.gov

The analysis begins with separating the compound from other matrix components using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically employed, with a mobile phase gradient consisting of an aqueous solvent (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. nih.govnih.gov

Following chromatographic separation, the analyte enters the mass spectrometer, typically a triple quadrupole (QqQ) instrument. The first quadrupole selects the precursor ion (the molecular ion of the target compound), which is then fragmented in a collision cell. The second quadrupole selects specific, characteristic fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling precise quantification even at very low concentrations. nih.gov

Table 2: Representative LC-MS/MS Parameters for Phenolic Acid Analysis

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |

| Flow Rate | 0.2-0.4 mL/min | Controls retention time and separation efficiency. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficiently ionizes acidic compounds. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Precursor Ion (Q1) | [M-H]⁻ | Selects the deprotonated molecular ion of the analyte. |

| Product Ion(s) (Q3) | Specific fragments | Confirms identity and enables quantification. |

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about molecular conformation, configuration, and the intricate network of intermolecular interactions that govern the crystal packing. ias.ac.in

Single Crystal Growth and Diffraction Data Collection

The foremost prerequisite for X-ray crystallographic analysis is the cultivation of a high-quality single crystal. researchgate.net A common and effective method for growing organic crystals is the slow evaporation technique. researchgate.netepa.govrochester.edu This process involves dissolving the purified this compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The solution is then left undisturbed in an environment that allows the solvent to evaporate slowly over days or weeks, leading to the gradual formation of well-ordered crystals. researchgate.net

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots that is recorded by a detector.

Table 3: Typical Crystal Data and Structure Refinement Parameters

| Parameter | Description |

| Empirical formula | C₁₀H₁₀O₄ |

| Formula weight | 194.18 |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | Describes the symmetry of the unit cell |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Radiation type | e.g., Mo Kα |

| Temperature (K) | Data collection temperature |

| R-factor | Indicator of the quality of the structural refinement |

Determination of Absolute Configuration and Conformation

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry (space group) of the crystal. The intensities of the diffraction spots are then used to solve the crystal structure, ultimately generating a three-dimensional electron density map of the molecule. This map allows for the precise placement of each atom, confirming the molecular connectivity and the (E)-configuration of the alkene double bond.

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

The solved crystal structure reveals how individual molecules of this compound pack together to form the crystal lattice. This packing is dictated by a variety of non-covalent intermolecular interactions. rsc.orgrsc.orgresearchgate.net Given the functional groups present, hydrogen bonding is expected to be a dominant interaction. nih.gov The carboxylic acid group can act as both a hydrogen bond donor (-OH) and acceptor (C=O), often leading to the formation of strong, dimeric structures with neighboring molecules. bris.ac.uk The phenolic hydroxyl group provides an additional site for hydrogen bonding.

The analysis of intermolecular contacts allows for the detailed characterization of these hydrogen bonds, including donor-acceptor distances and angles. In addition to hydrogen bonding, weaker interactions such as π-π stacking between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal structure. A comprehensive analysis of these interactions is crucial for understanding the material's physical properties and for the rational design of new crystalline forms (crystal engineering). ias.ac.in

Table 4: Parameters for Characterizing Hydrogen Bonds

| Interaction | Donor (D) - H | Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

| Carboxylic Acid Dimer | O-H | O=C | 2.5 - 2.8 | 1.5 - 1.8 | 165 - 180 |

| Phenol-Carbonyl | O-H | O=C | 2.6 - 3.0 | 1.6 - 2.0 | 150 - 180 |

| Phenol-Methoxy | O-H | O-CH₃ | 2.7 - 3.2 | 1.8 - 2.3 | 140 - 170 |

In Vitro Biological Activity and Molecular Mechanisms of E 3 2 Hydroxy 4 Methoxyphenyl Acrylic Acid

Assessment of Enzyme Modulatory Activities

The ability of a compound to modulate the activity of specific enzymes is a cornerstone of its pharmacological profile. For (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid and its analogs, research has explored their inhibitory effects on key enzymes involved in various pathological processes.

Inhibition of Key Enzymes

Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. Studies on related acrylic acid derivatives have demonstrated significant inhibitory activity against LOX enzymes. For instance, a series of (E)-3-(4-methanesulfonylphenyl)acrylic acids featuring a substituted-phenyl ring at the C-2 position have been evaluated for their ability to inhibit 5-LOX and 15-LOX.

Notably, an analog with a 4-hydroxyphenyl substituent at the C-2 position exhibited a potent 5-LOX inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.56 µM. nih.gov Furthermore, several compounds in this series with other substitutions on the C-2 phenyl ring showed strong inhibition of 15-LOX, with IC50 values ranging from 0.31 to 0.49 µM, which is considerably more potent than the reference drug luteolin (B72000) (IC50 = 3.2 µM). nih.gov These findings suggest that the acrylic acid scaffold is a promising template for the design of novel LOX inhibitors. Ferulic acid, another related hydroxycinnamic acid, has also been shown to inhibit the pro-oxidant lipoxygenase enzyme, contributing to its protective effects against oxidative stress. mdpi.com

Modulation of Other Relevant Biological Targets

In the context of neurodegenerative diseases, enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE) are important therapeutic targets. MAO-B is involved in the degradation of neurotransmitters, and its inhibition can lead to increased levels of these signaling molecules in the brain. Similarly, BChE, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine, and inhibitors of these enzymes are used in the management of Alzheimer's disease.

Research on sinapic acid, a hydroxycinnamic acid with a similar structural backbone, has indicated its potential as a MAO-B inhibitor. researchgate.netresearchgate.net Furthermore, derivatives of ellagic acid, which share some structural similarities with the phenolic acid class, have demonstrated dual inhibitory activity against both AChE and MAO-B. nih.gov For example, 4′-O-(α-l-rhamnopyranosyl)-3,3′,4-tri-O-methylellagic acid was found to inhibit AChE and MAO-B with IC50 values of 10.1 µM and 7.27 µM, respectively. nih.gov While direct evidence for this compound is pending, the activity of these related compounds suggests a potential for interaction with these neurological targets.

Evaluation of Antioxidant and Free Radical Scavenging Capacities

The antioxidant properties of phenolic compounds are well-documented and are often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to assess the radical scavenging activity of compounds. mdpi.comresearchgate.netrsc.org

Hydroxycinnamic acid derivatives, including ferulic acid and caffeic acid, have demonstrated concentration-dependent antioxidant effects in various assays, including the scavenging of DPPH radicals. nih.gov The radical scavenging activity of these compounds is influenced by the substitution pattern on the aromatic ring. proquest.com For instance, studies on novel compounds derived from tyrosol and cinnamic acid derivatives have shown that the final products exhibit significantly higher DPPH radical scavenging activity than the parent compound, tyrosol. rsc.org The lower the IC50 value in a DPPH assay, the higher the antioxidant potency of the substance. nih.gov For example, in one study, caffeic acid, ferulic acid, and syringic acid showed high antioxidant activity with IC50 values of 5.9 µg/mL, 9.9 µg/mL, and 9.8 µg/mL, respectively. nih.gov

Investigations into Anti-inflammatory Responses

The anti-inflammatory properties of hydroxycinnamic acid derivatives are closely linked to their ability to modulate key inflammatory pathways. As discussed earlier, the inhibition of lipoxygenase (LOX) enzymes is a significant mechanism through which these compounds can exert anti-inflammatory effects. nih.govmdpi.com

Beyond LOX inhibition, hydroxycinnamic acids have been shown to influence other critical components of the inflammatory cascade. For example, some derivatives have been reported to inhibit the activation of NF-κB, a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. nih.gov Cycloartenyl ferulate, a phytosteryl ferulate, has been shown to significantly reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory process. nih.gov Furthermore, ferulic acid has demonstrated anti-inflammatory effects by modulating the NF-κB signaling pathway and reducing the release of pro-inflammatory factors. mdpi.com Studies on ferulic acid and related compounds have also revealed their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. scielo.br

Cellular Biological Effects

In addition to their enzymatic and antioxidant activities, the effects of this compound and its analogs on cellular processes, particularly cell growth and proliferation, are of significant interest.

Inhibition of Cell Growth in In Vitro Tumor Cell Lines

The potential for acrylic acid derivatives to inhibit the growth of cancer cells has been explored in various in vitro models. For instance, studies on acrylic acid and methacrylic acid have demonstrated cytotoxic effects on fibroblasts derived from human pulp, with cell growth decreasing as the concentration of the acid increases. nih.gov

More specifically, in the context of cancer, n-hexylamide derivatives of caffeic acid and ferulic acid have been investigated for their ability to restrain the growth of colon adenocarcinoma cell lines. atlasofscience.org These findings highlight the potential for this class of compounds to be developed as anticancer agents. While specific data for this compound against prostate cancer (PC-3) and chronic myelogenous leukemia (K562) cell lines are not yet available, the observed activity of related derivatives in other cancer cell lines suggests that this is a promising area for future research.

Mechanisms Underlying Antiproliferative Effects

The antiproliferative potential of hydroxycinnamic acids, the class of compounds to which this compound belongs, has been demonstrated across various cancer cell lines. The mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Research on related phenolic acids like ferulic, caffeic, and p-coumaric acid has shown significant cytotoxic effects on cancer cells. nih.gov One of the core mechanisms implicated is the downregulation of human telomerase reverse transcriptase (hTERT). nih.gov hTERT is a crucial enzyme for maintaining telomere length, and its expression is a hallmark of cancer cell immortality. nih.gov Studies on HepG2 (human liver cancer) cells revealed that these phenolic acids can significantly inhibit hTERT gene expression, leading to reduced cell viability and the induction of apoptosis. nih.gov For instance, treatment with these acids increased the apoptotic percentage in HepG2 cells to over 95%. nih.gov

Furthermore, derivatives of cinnamic acid have been shown to induce apoptosis in cancer cells through the generation of cellular reactive oxygen species (ROS). nih.gov Other analogs have demonstrated the ability to inhibit the proliferation of lung adenocarcinoma cells by promoting the downregulation of cyclin B, leading to cell cycle arrest at the G2/M phase. nih.gov Dihydrocaffeic and dihydroferulic acids, which are structurally related, have been identified as particularly potent antiproliferative agents against human colon adenocarcinoma cell lines (Caco-2 and SW480). nih.gov

The antiproliferative activity of these compounds is often linked to the substitution pattern on their phenyl ring. The presence and position of hydroxyl groups can be a determining factor in their anticancer effects. nih.gov These findings collectively suggest that this compound likely exerts antiproliferative effects by modulating similar pathways, such as inhibiting telomerase activity and inducing apoptosis.

| Compound | Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| Dihydrocaffeic acid | Caco-2 | IC₅₀: 71.7 µmol/L | Inhibition of cell proliferation |

| Dihydroferulic acid | Caco-2 | IC₅₀: 83.1 µmol/L | Inhibition of cell proliferation |

| Caffeic acid | SW480 | 40.8% inhibition at 200 µmol/L | Inhibition of cell proliferation |

| Ferulic acid | SW480 | 59.9% inhibition at 200 µmol/L | Inhibition of cell proliferation |

| Ferulic, Caffeic, Coumaric acids | HepG2 | >95% apoptosis | hTERT downregulation |

Neurobiological and Metabolic Pathway Modulation

Related hydroxycinnamic acids are well-documented for their neuroprotective properties, suggesting a similar potential for this compound. These compounds combat neurodegeneration through mechanisms that include potent antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.gov

Ferulic acid, for example, has been shown to prevent neurodegeneration in various brain regions by inhibiting the aggregation of amyloid-β oligomers and exerting antioxidant and anti-inflammatory effects. nih.gov Similarly, sinapic acid has demonstrated neuroprotective activity in models of Parkinson's disease by counteracting the loss of dopaminergic neurons, reducing iron reactivity, and attenuating oxidative stress markers like malondialdehyde (MDA) and nitrite (B80452) levels. nih.govmdpi.com Caffeic acid also exhibits strong neuroprotective effects by reducing oxidative stress, suppressing neuroinflammation, and enhancing the expression of synaptic proteins. sciprofiles.commdpi.com

The molecular mechanisms behind these effects involve the modulation of several signaling pathways. Hydroxycinnamic acids can improve neuronal cell antioxidant defenses by activating pathways such as the Nrf2/HO-1 pathway. sciprofiles.commdpi.com They also inhibit pro-inflammatory signaling cascades involving TNF-α and IL-1β and downregulate the expression of enzymes like inducible nitric oxide synthase (iNOS). mdpi.comnih.gov

| Related Compound | Model/System | Key Neuroprotective Mechanism |

|---|---|---|

| Ferulic acid | Alzheimer's Disease Models | Inhibition of Aβ aggregation, antioxidant, anti-inflammatory effects. nih.gov |

| Sinapic acid | Parkinson's Disease Models | Attenuation of oxidative stress (reduced MDA & nitrite), lowered iron reactivity. nih.govmdpi.com |

| Caffeic acid | Aβ-induced Neurodegeneration | Activation of Nrf2/HO-1 pathway, reduction of ROS and neuroinflammation. sciprofiles.com |

| p-Coumaric acid | General Neuroprotection | Antioxidant (radical scavenging) activity. ekb.eg |

Observational and experimental studies suggest that a higher intake of hydroxycinnamic acids is associated with a lower likelihood of cognitive impairment. mdpi.comnih.gov Compounds like caffeic acid and ferulic acid have shown a beneficial effect on cognitive status. mdpi.com

The mechanisms underlying cognitive enhancement are linked to their neuroprotective properties. By reducing oxidative stress and neuroinflammation, these compounds help maintain neuronal function and synaptic plasticity. mdpi.com Cinnamic acid has been shown to improve memory in diabetic mice by reducing brain oxidative stress and ameliorating cholinergic dysfunction. nih.gov Caffeic acid has been found to reverse memory impairment by modulating the Wnt/β-catenin pathway and decreasing the activation of glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov Furthermore, it can enhance the expression of brain-derived neurotrophic factor (BDNF) and signaling molecules like PI3K/Akt, which are crucial for hippocampal plasticity and memory functions. mdpi.comresearchgate.net

These findings indicate that hydroxycinnamic acids can positively modulate the biochemical pathways associated with learning and memory, suggesting that this compound may share these pro-cognitive activities.

Derivatives of cinnamic acid have been extensively studied for their potential in managing hyperglycemia. nih.govuna.ac.cr Ferulic acid, p-coumaric acid, and other related compounds exert antidiabetic effects through various mechanisms. nih.govjocpr.com

One primary mechanism is the modulation of hepatic glucose metabolism. Compounds like p-coumaric acid and p-methoxycinnamic acid have been shown to lower blood glucose by downregulating the expression of gluconeogenic enzymes (e.g., glucose-6-phosphatase, fructose-1,6-bisphosphatase) and upregulating glycolytic enzymes (e.g., hexokinase). nih.govnih.govresearchgate.net This shifts the balance from glucose production to glucose utilization in the liver. researchgate.net

Additionally, these acids can enhance glucose uptake in peripheral tissues by increasing the expression of glucose transporters like GLUT2 in the pancreas and GLUT4 in muscle, a process mediated by pathways such as PI3K and PPARγ. nih.govresearchgate.net Some studies also point to the ability of cinnamic acid derivatives to stimulate insulin (B600854) secretion from pancreatic β-cells. nih.govresearchgate.net The antioxidant properties of these compounds also play a role by protecting pancreatic β-cells from oxidative damage. nih.govjocpr.com

| Related Compound | Key Antihyperglycemic Mechanism |

|---|---|

| p-Coumaric acid | Decreases gluconeogenic enzymes, increases hexokinase activity, enhances insulin levels. nih.gov |

| Ferulic acid | Protects pancreatic β-cells from oxidative stress, modulates insulin-signaling molecules. nih.govnih.gov |

| p-Methoxycinnamic acid | Increases insulin secretion and glycolysis, decreases gluconeogenesis. researchgate.net |

| Chlorogenic & Cinnamic acids | Increase glucose uptake via translocation of GLUT4. researchgate.net |

Antimicrobial and Other Biological Activities

Hydroxycinnamic acids and their derivatives are recognized for their broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netdergipark.org.tr

Studies have systematically evaluated the antimicrobial effects of compounds like sinapic acid, ferulic acid, and p-coumaric acid. Sinapic acid, in particular, has been identified as a highly effective antimicrobial agent against a range of microorganisms. ijpbp.com The antimicrobial action of these phenolic acids is thought to involve the disruption of microbial cell membranes, alteration of cell surface polarity, and inhibition of essential enzymes. dergipark.org.tr The specific structure, including the nature and position of substituents on the phenyl ring, influences the potency of their antimicrobial effects. mdpi.com For instance, 4-methoxycinnamic acid has shown potent antibacterial and antifungal effects, with minimum inhibitory concentration (MIC) values ranging from 50.4 to 449 µM. mdpi.com

| Compound | Microorganism | Activity (MIC) |

|---|---|---|

| Sinapic acid | Various bacteria & C. albicans | 18.00 - 72.00 mg/mL |

| 4-Hydroxybenzoic acid | Various bacteria & C. albicans | 36.00 - 72.00 mg/mL |

| 4-Methoxycinnamic acid | Various bacteria & fungi | 50.4 - 449 µM |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Structural Modifications on Biological Potency and Selectivity

SAR investigations for cinnamic acid derivatives have revealed that minor structural changes can lead to significant shifts in biological activity. The primary sites for modification include the phenyl ring substituents, the acrylic acid side chain, and the stereochemistry of the double bond.

The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring are primary determinants of the biological activity of cinnamic acid derivatives. mdpi.com

The phenolic hydroxyl group is particularly significant for antioxidant activity. researchgate.net The ability of this group to donate a hydrogen atom to neutralize free radicals is a key mechanism of action. Studies on various hydroxycinnamic acids have consistently shown that the presence of at least one hydroxyl group is crucial for radical scavenging. semanticscholar.orgnih.gov For instance, the ortho-dihydroxy (catechol) arrangement, as seen in caffeic acid, is reported to confer very strong antioxidant activity. semanticscholar.orgcore.ac.uk In the case of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid, the hydroxyl group at the C2 position is vital for its antioxidant potential.

The methoxy group also plays a multifaceted role. It can modulate the electronic properties of the phenyl ring, which in turn affects the reactivity of the hydroxyl group and the stability of the resulting phenoxy radical. mdpi.com The presence of a methoxy group can enhance metabolic stability by preventing conjugation reactions like glucuronidation and sulfation, which are common metabolic pathways for phenolic compounds. mdpi.comresearchgate.net This increased stability can lead to improved bioavailability. Furthermore, a methoxy group, particularly at the para-position relative to the side chain, has been associated with strong antidiabetic, hepatoprotective, and neuroprotective properties in related compounds. mdpi.com

The interplay between hydroxyl and methoxy groups is critical. For example, in ferulic acid (4-hydroxy-3-methoxycinnamic acid), a related compound, the electron-donating methoxy group ortho to the hydroxyl group helps to stabilize the phenoxy radical formed during antioxidant action, thereby enhancing its efficacy.

researchgate.netcore.ac.ukmdpi.comnih.govresearchgate.netThe acrylic acid side chain, specifically the carboxylic acid group and the α,β-unsaturated double bond, is another critical feature for the biological activity of these compounds. mdpi.com This propenoic acid side chain is essential for the antioxidant activity of hydroxycinnamic acids, contributing to the stabilization of the radical through resonance. nih.govcore.ac.uk

Modifications of the carboxylic acid group, such as esterification or amidation, can significantly alter the compound's properties. nih.gov Esterification, for example, increases lipophilicity, which can affect cell membrane permeability and the compound's effectiveness in different biological environments (e.g., lipid vs. aqueous systems). wilddata.cnresearchgate.net Studies on ferulic acid and its esters (methyl ferulate, ethyl ferulate) have shown that while the free acid is often a more potent radical scavenger in assays like ABTS and FRAP, the esters can be more effective in preventing lipid oxidation in emulsions due to their higher lipophilicity. mdpi.comnih.gov

Stereochemistry plays a pivotal role in determining biological activity, as interactions with enzymes and receptors are often stereospecific. nih.gov Cinnamic acids can exist as E (trans) or Z (cis) geometric isomers. The (E)-isomer is generally the more common and thermodynamically stable form. nih.gov Research comparing the catalytic activity of E and Z isomers of 3-methoxycinnamic acid in benzoxazine (B1645224) polymerization found that the Z-isomer was a more effective catalyst. mdpi.com This was attributed to its higher acidity (lower pKa), allowing it to generate a higher concentration of protons in the reaction system. mdpi.com While this example is from polymer chemistry, it highlights that stereochemistry can lead to significant differences in chemical properties and reactivity, which can translate to differences in biological potency and selectivity.

Development of Predictive QSAR Models for this compound Analogues

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org For analogues of this compound, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. researchgate.net

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For cinnamic acid derivatives, a variety of descriptors are typically employed to capture the structural features relevant to their biological activity:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for modeling interactions involving electrostatic forces or chemical reactivity. QSAR studies on cinnamic acid analogues as EGFR inhibitors have shown that electronic properties are governing factors of their activity. alquds.edu

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule (e.g., molecular weight, van der Waals volume, connectivity indices). They are important for describing how a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule (e.g., LogP). Lipophilicity is critical for membrane permeability and transport to the site of action.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these can include bond dissociation enthalpy (BDE) and ionization potential (IP), which are particularly relevant for predicting antioxidant activity. wilddata.cn

Once descriptors are calculated, a statistical method is used to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to create a linear equation relating the biological activity to the most relevant descriptors. alquds.edu Other methods include Partial Least Squares (PLS) and machine learning algorithms like Random Forest (RF). researchgate.net

A critical step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. Common validation techniques include:

Internal Validation (Cross-Validation): Often performed using the leave-one-out (LOO) method, where the model is repeatedly built on a subset of the data and used to predict the excluded data point. The cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. drugdesign.org

External Validation: The model is used to predict the activity of a set of compounds (the test set) that were not used in the model's construction. The predictive ability is assessed by the correlation coefficient (R²_pred) between the observed and predicted activities for the test set.

A QSAR model for cinnamic acid analogues targeting EGFR inhibition, for instance, was developed using MLR and validated, showing good predictive ability for both the training and test sets. alquds.edu

Pharmacophore Modeling for Rational Design of Novel Compounds

Pharmacophore modeling is another computational strategy that complements SAR and QSAR. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

For a series of active analogues of this compound, a pharmacophore model can be generated by aligning the molecules and identifying common chemical features. This model serves as a 3D template for designing new molecules or for searching large chemical databases to find novel compounds that match the pharmacophore and are therefore likely to be active.

Molecular docking studies, which predict the preferred orientation of a ligand when bound to a receptor, are often used in conjunction with pharmacophore modeling. nih.govresearchgate.netnih.gov For example, docking studies on novel cinnamic acid derivatives have been used to understand their binding interactions with target enzymes like lipoxygenase and to rationalize their observed biological activities. nih.govresearchgate.net By understanding how the hydroxyl, methoxy, and acrylic acid groups of this compound and its analogues interact with amino acid residues in a target's active site, researchers can rationally design modifications to improve binding affinity and selectivity.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

While molecular docking is a widely used technique to predict the interaction between a small molecule and a protein at the atomic level, specific studies detailing the molecular docking of the parent compound (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid against macromolecular targets are not extensively documented in the reviewed scientific literature. Such studies would be invaluable in predicting binding modes and affinities, as well as identifying key residue interactions within a protein's binding site, thereby elucidating its potential pharmacological activities.

Currently, there is a lack of specific published research focusing on the prediction of binding modes and affinities for this compound with specific macromolecular targets through molecular docking simulations.

Detailed analyses to identify key interacting amino acid residues and characterize the binding site for this compound are not available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Stability

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of protein-ligand complexes. However, specific MD simulation studies conducted on this compound to analyze its conformational landscape or its stability when bound to a protein target have not been prominently reported in the reviewed literature.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the electronic properties and reactivity of derivatives of this compound. These studies are crucial for understanding the potential of these molecules in applications such as nonlinear optics (NLO).

A notable study focused on a Schiff base derivative, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), utilizing DFT and Time-Dependent DFT (TD-DFT) to explore its NLO properties. nih.govwikimedia.org The investigation revealed that the structural moieties, specifically the -OCH3 group acting as an electron donor and the -COOC2H5 group as an electron acceptor, create a donor-π-acceptor (D-π-A) structure. nih.govwikimedia.org This configuration facilitates a significant intramolecular charge transfer, which is a key requirement for NLO materials. nih.gov

The study employed several density functionals, including B3LYP, CAM-B3LYP, M06-2X, and ωB97XD, with various basis sets to compute the NLO susceptibilities. nih.gov The results indicated that EMAB and its derivatives are promising candidates for NLO materials, with their maximum absorption wavelengths falling within the UV region of the electromagnetic spectrum. nih.gov

In Silico Screening and Virtual Library Design for this compound Derivatives

In silico screening and virtual library design are effective strategies for identifying and optimizing lead compounds with enhanced properties. This approach has been successfully applied to derivatives of this compound to discover molecules with superior NLO activities.

Building upon the EMAB scaffold, a virtual screening study was conducted by substituting the existing methoxy (B1213986) group (-OCH3) with stronger electron-donating groups. wikimedia.org The goal was to enhance the molecule's NLO response. The designed virtual library included derivatives with dimethyl amino, pyrrolyl, thiophenyl, and furanyl groups. wikimedia.org

The DFT calculations on this virtual library demonstrated that such substitutions could significantly improve the NLO properties. nih.govwikimedia.org Specifically, the derivative where the methoxy group was replaced by a pyrrolyl group was identified as having the most promising NLO characteristics. wikimedia.org The findings confirmed that the NLO activities of the parent derivative, EMAB, could be substantially enhanced through the strategic substitution of its electron-donating group. wikimedia.org The calculated hyperpolarizabilities for these derivatives were found to be significantly greater than that of the prototypical NLO molecule, para-nitroaniline. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While the foundational chemical properties of (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid are established, its biological activity spectrum remains largely uncharted. Future investigations should systematically screen the compound for a wide range of pharmacological effects. Drawing parallels from its isomers, such as ferulic acid, which exhibits antioxidant, anti-inflammatory, neuroprotective, and photoprotective properties, provides a logical starting point for this exploration. mdpi.comunirioja.esmdpi.comscirp.org A comprehensive screening approach could uncover novel therapeutic applications beyond those anticipated.

Key areas for investigation include its potential as an anticancer agent, given that various ferulic acid derivatives have been evaluated for cytotoxic activity against cancer cell lines. scirp.org Furthermore, its role in metabolic diseases, cardiovascular protection, and as an antiviral agent warrants thorough examination, as derivatives of related phenolic acids have shown promise in these areas. nih.govnih.gov

| Therapeutic Area | Rationale Based on Related Compounds (e.g., Ferulic Acid) | Potential Mechanism to Investigate |

|---|---|---|

| Oncology | Derivatives have shown cytotoxic effects against various cancer cell lines. scirp.org | Induction of apoptosis, inhibition of angiogenesis, cell cycle arrest. |

| Neurology | Analogues possess neuroprotective qualities. scirp.org | Antioxidant activity reducing oxidative stress, modulation of neuroinflammatory pathways. |

| Dermatology | Known photoprotective and anti-aging effects of ferulic acid. mdpi.comunirioja.es | UV absorption, scavenging of reactive oxygen species (ROS), inhibition of collagen degradation. |

| Cardiovascular Disease | Some derivatives exhibit anti-platelet and ACE inhibitory activity. nih.gov | Inhibition of platelet aggregation, modulation of the renin-angiotensin system. |

| Infectious Diseases | Antiviral activities have been reported for novel derivatives. nih.gov | Inhibition of viral entry or replication enzymes (e.g., neuraminidase). nih.gov |

Development of Advanced Synthetic Strategies for Complex Derivatives

To enhance the therapeutic potential of this compound, the development of advanced synthetic strategies for creating novel and complex derivatives is crucial. Current methods for modifying similar phenolic acids, such as esterification and amidation, serve as a solid foundation. scirp.org These approaches have been used to create derivatives with amino acids or other bioactive molecules to improve properties like solubility, bioavailability, and efficacy. mdpi.comnih.gov

Future synthetic efforts should focus on:

Hybrid Molecule Synthesis : Designing and synthesizing hybrid compounds that combine the this compound scaffold with other pharmacologically active moieties (e.g., coumarins, chalcones) to achieve synergistic or multi-target effects. mdpi.commdpi.com

Regio- and Stereoselective Synthesis : Developing more precise synthetic methods to control the exact placement of functional groups, which is critical for optimizing interactions with biological targets.

Biocatalysis : Employing enzymatic methods for the synthesis of derivatives, which can offer high selectivity and more environmentally friendly reaction conditions.

| Synthetic Strategy | Description | Potential Advantage | Example from Related Compounds |

|---|---|---|---|

| Esterification/Amidation | Coupling the carboxylic acid group with various alcohols or amines (e.g., amino acid esters). mdpi.com | Improved solubility, enhanced bioavailability, targeted delivery. | Feruloyl-amino acid esters showing increased cosmeceutical potential. mdpi.com |

| Perkin Reaction | Used to synthesize diphenyl acrylic acid core structures. nih.gov | Creation of novel structural backbones with unique biological activities. | Synthesis of novel ferulic acid derivatives with antiviral activity. nih.gov |

| Hybridization | Covalently linking the parent compound to another distinct pharmacophore. mdpi.com | Potential for synergistic effects and multi-target therapy. | Hybrid of ferulic acid and esculetin (B1671247) (a coumarin) created via esterification. mdpi.com |

| Glycosylation | Attaching sugar moieties to the phenolic hydroxyl groups. | Increased water solubility and modulation of pharmacokinetic properties. | Release of phenolic acids from glycosidic conjugates found in nature. nih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully elucidate the biological mechanisms of this compound and its derivatives, an integrated multi-omics approach is indispensable. This strategy moves beyond single-pathway analysis to provide a holistic view of the compound's effects on complex biological systems. quantori.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the molecular changes induced by the compound. nih.govbiorxiv.org

For instance, treating a specific cell line (e.g., a cancer cell line) with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal the key signaling pathways and metabolic processes that are modulated. This approach can help identify novel drug targets and biomarkers of response. mixomics.orgjci.org

| Omics Field | Data Generated | Potential Insights for this compound |

|---|---|---|

| Transcriptomics | mRNA expression levels | Identification of genes and pathways upregulated or downregulated by the compound, revealing its primary cellular response signature. |

| Proteomics | Protein abundance and post-translational modifications | Understanding the compound's effect on protein expression, signaling cascades, and enzyme activity. |

| Metabolomics | Levels of small-molecule metabolites | Revealing alterations in cellular metabolism (e.g., energy production, biosynthesis) and identifying key metabolic enzymes affected by the compound. |

| Genomics | DNA sequence and structure (e.g., mutations, copy number variations) | In cancer research, correlating compound sensitivity with specific genetic backgrounds to identify patient populations likely to respond. nih.gov |

Design of this compound-based Chemical Probes and Tools

A significant challenge in drug discovery is the precise identification of a compound's molecular targets. The design and synthesis of chemical probes based on the this compound structure are a powerful strategy to address this. These probes are essential tools for target identification and validation. unimi.it

A typical chemical probe incorporates three key features:

The parent molecule scaffold, which provides the binding affinity for the target.

A photoreactive group (e.g., a diazirine or benzophenone), which upon photoactivation forms a covalent bond with the target protein. unimi.it

A reporter tag or handle (e.g., an alkyne or biotin), which allows for the subsequent detection, enrichment, and identification of the target protein via techniques like click chemistry and mass spectrometry. unimi.it

The development of such probes would enable researchers to perform chemoproteomic experiments to pull down the direct binding partners of this compound from cell lysates, providing unequivocal evidence of its molecular targets.

| Probe Component | Function | Example Chemical Group |

|---|---|---|

| Binding Moiety | Recognizes and binds to the biological target. | The this compound core structure. |

| Photoreactive Group | Forms a covalent linkage to the target upon UV light exposure. | Diazirine, Benzophenone. unimi.it |

| Reporter Handle | Enables visualization, purification, and identification of the probe-target complex. | Terminal Alkyne (for click chemistry), Biotin (for streptavidin-based affinity purification). unimi.it |

Computational and Experimental Synergy in Drug Discovery Pipelines

The integration of computational and experimental methods is revolutionizing modern drug discovery, making the process more efficient and rational. jddhs.comjddhs.com This synergistic approach should be central to the future development of this compound and its derivatives.

The pipeline would involve:

In Silico Screening : Using the compound's structure as a template to virtually screen large libraries of potential derivatives against known protein targets through molecular docking. nih.gov

Predictive Modeling : Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives before they are synthesized. jddhs.com

Molecular Dynamics Simulations : Simulating the interaction between the compound and its target protein over time to understand the stability of the binding and the precise molecular interactions. mdpi.com

Experimental Validation : Synthesizing the most promising candidates identified through computational work and validating their activity using in vitro biochemical and cell-based assays. mdpi.comnih.gov

This iterative cycle, where computational predictions guide experimental work and experimental results refine the computational models, can significantly accelerate the identification of lead compounds with optimized potency and drug-like properties. jddhs.com

| Computational Technique | Purpose | Corresponding Experimental Validation |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of derivatives to a target protein. nih.gov | Enzymatic assays, surface plasmon resonance (SPR) to measure binding kinetics. |

| Virtual Screening | Identify potential hit compounds from large digital libraries. mdpi.com | High-throughput screening (HTS) of a focused library of synthesized compounds. jddhs.com |

| QSAR Modeling | Predict the activity of unsynthesized compounds based on their chemical structure. jddhs.com | Cell viability assays (e.g., MTT assay), functional assays relevant to the therapeutic area. mdpi.com |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. unirioja.esresearchgate.net | In vitro assays (e.g., Caco-2 permeability, microsomal stability) and in vivo pharmacokinetic studies. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via esterification or coupling reactions. For example, (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid derivatives are prepared using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents, achieving yields >80% under mild conditions . Crystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity, as demonstrated in analogous (E)-3-(pyridin-4-yl)acrylic acid syntheses . Key parameters include temperature control (20–25°C) and inert atmospheres to prevent oxidation.